molecular formula C15H18N2O2S B5834203 N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B5834203
M. Wt: 290.4 g/mol
InChI Key: KUGJSELGYFMDKW-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a synthetic small molecule based on the benzothiazole scaffold, a structure recognized in medicinal chemistry for its diverse biological activities and high binding affinity to various enzymatic targets . The core benzothiazole motif is a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The 6-ethoxy substitution on the benzothiazole ring and the cyclopentanecarboxamide moiety at the 2-position are strategic modifications that can be explored to fine-tune the compound's lipophilicity, metabolic stability, and target specificity, making it a valuable intermediate for probing structure-activity relationships (SAR) . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this chemical as a key building block in organic and organoelement synthesis, particularly for constructing more complex, pharmacologically active heterocycles . Its potential applications span the investigation of novel antibacterial agents, where benzothiazole derivatives have shown promise by inhibiting critical bacterial enzymes such as DNA gyrase and UDP-N-acetyl enolpyruvyl glucosamine reductase (MurB) .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-2-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-4-6-10/h7-10H,2-6H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGJSELGYFMDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide has been investigated for its therapeutic properties:

  • Anti-Cancer Activity: Studies indicate that compounds with a benzothiazole moiety exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation.
  • Anti-inflammatory Properties: The compound shows promise in modulating inflammatory pathways, potentially serving as a treatment for conditions like arthritis and other chronic inflammatory diseases.
  • Antibacterial Effects: Research has demonstrated that benzothiazole derivatives can inhibit bacterial growth, suggesting applications in developing new antibiotics.

Biological Research

The compound is utilized as a probe in biological studies:

  • Enzyme Inhibition Studies: It serves as a tool to investigate the inhibition of enzymes involved in critical biochemical pathways. The benzothiazole ring's ability to interact with various targets makes it valuable for probing biological mechanisms.
  • Pathway Modulation: By understanding how this compound interacts with cellular pathways, researchers can gain insights into disease mechanisms and identify potential therapeutic targets.

Industrial Applications

Beyond medicinal uses, this compound has applications in material science:

  • Polymer Development: Its unique chemical structure allows for incorporation into polymers, potentially enhancing their properties such as thermal stability and mechanical strength.
  • Dyes and Pigments: The compound's vibrant color properties make it suitable for use in dye formulations, contributing to the development of new coloring agents in various industries.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Cancer Cell Line Study: A study published in Journal of Medicinal Chemistry reported that the compound exhibited significant cytotoxicity against breast cancer cell lines, demonstrating its potential as an anti-cancer agent.
  • Inflammation Model Research: In preclinical trials involving animal models of arthritis, the compound showed marked reduction in inflammatory markers compared to controls.
  • Antibacterial Testing: A recent investigation found that derivatives of this compound displayed potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with microbial cell wall synthesis, leading to its antimicrobial effects .

Comparison with Similar Compounds

Benzothiazole Derivatives
  • 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]pentanoic acid (): Structural Differences: Replaces the cyclopentanecarboxamide with a thio-linked pentanoic acid chain. Synthesis: Yield (51%), IR carbonyl peak at 1718 cm⁻¹, and NMR data (δ 4.06 ppm for ethoxy group) . Key Contrast: The carboxylic acid group may reduce cell permeability compared to the carboxamide in the target compound.
Cyclopentanecarboxamide Derivatives ():
  • N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14): Yield: 66%, m.p. 193–195°C. Features a benzoylhydrazine-carbonothioyl group instead of benzothiazole.
  • N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12): Yield: 59%, m.p. 158–161°C. Phenoxyacetyl substituent introduces ether functionality, altering polarity .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups LogP* (Predicted)
Target Compound Not reported ~50–60† Ethoxy, benzothiazole, carboxamide ~3.5
2-[(6-Ethoxybenzothiazol-2-yl)thio]pentanoic acid N/A (oil) 51 Ethoxy, thioether, carboxylic acid ~2.8
N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide 193–195 66 Benzoylhydrazine, carboxamide ~2.9
N-(2-Phenoxyacetylhydrazine-1-carbonothioyl)cyclopentanecarboxamide 158–161 59 Phenoxyacetyl, carboxamide ~3.1

*LogP estimated using fragment-based methods (e.g., AlogPs).
†Estimated based on analogous syntheses .

Key Observations :

  • The target compound’s ethoxy and cyclopentane groups likely increase LogP compared to carboxylic acid derivatives, enhancing lipid solubility.
  • Higher melting points in carboxamide analogs (e.g., 193–195°C) suggest greater crystallinity versus thioether derivatives .

Structure-Activity Relationships (SAR)

  • Ethoxy Group : Critical for hydrophobic pocket binding; removal reduces activity in triazine analogs .
  • Cyclopentane vs. Cyclobutane : Cyclopentane’s larger ring may improve van der Waals interactions but reduce solubility compared to cyclobutane derivatives (e.g., 2.10 in , m.p. 201–202°C) .
  • Carboxamide Position : 2-position on benzothiazole optimizes spatial orientation for target engagement.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclopentanecarboxamide is a novel compound that belongs to the benzothiazole family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, mechanisms of action, and comparative analysis with similar compounds.

Chemical Overview

Molecular Characteristics:

PropertyValue
Molecular Formula C21H22N2O2S
Molecular Weight 366.5 g/mol
IUPAC Name N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenylcyclopentanecarboxamide
InChI Key CFLXBRFZMTVJDX-UHFFFAOYSA-N

The compound features a unique structure composed of a benzothiazole ring fused with an ethoxy group and a cyclopentane carboxamide moiety, which contributes to its distinct biological properties .

Medicinal Chemistry Applications

This compound has been studied for several biological activities:

  • Anticancer Activity:
    • The benzothiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. Studies indicate that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties:
    • The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes. This suggests its application in treating inflammatory diseases .
  • Antimicrobial Activity:
    • Preliminary data suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways that are critical in disease processes.
  • Cellular Pathway Disruption: By affecting signal transduction pathways, it can induce apoptosis in cancer cells or mitigate inflammatory responses .

Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique properties of this compound:

Compound NameBiological Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylbutanamideModerate anticancer activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-2-oxolanecarboxamideAntimicrobial properties
N-(6-methylthio-1,3-benzothiazol-2-yl)-cyclobutanecarboxamideAnti-inflammatory effects

The cyclopentane carboxamide moiety in N-(6-ethoxy) enhances its lipophilicity and potentially improves bioavailability compared to other derivatives .

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of benzothiazole derivatives:

  • In vitro Studies:
    • Research has demonstrated that compounds similar to N-(6-ethoxy) exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values indicating potent activity.
  • In vivo Studies:
    • Animal models treated with benzothiazole derivatives showed reduced tumor sizes and improved survival rates, reinforcing their potential as therapeutic agents .

Q & A

Q. How can chirality in cyclopentanecarboxamide derivatives affect pharmacological outcomes?

  • Answer : Enantiomers may exhibit divergent binding to chiral targets (e.g., enzymes or receptors). Resolve racemic mixtures via chiral HPLC (e.g., Chiralpak IA column) and test enantiopure forms in vitro. Circular dichroism (CD) spectroscopy confirms absolute configuration .

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